(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N5O4/c26-25(27,28)18-3-1-2-17(10-18)13-32-14-30-23-19(24(32)35)12-31-33(23)9-8-29-22(34)7-5-16-4-6-20-21(11-16)37-15-36-20/h1-7,10-12,14H,8-9,13,15H2,(H,29,34)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTIQWMCHGJNKF-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole ring, the pyrazolopyrimidine core, and the final coupling to form the enamide linkage. Each step requires specific reagents and conditions:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of Pyrazolopyrimidine Core: This involves the condensation of hydrazine derivatives with pyrimidine precursors, often under reflux conditions with suitable solvents.
Coupling Reactions: The final step involves the coupling of the benzodioxole and pyrazolopyrimidine intermediates with an appropriate linker to form the enamide. This step may require catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: As a precursor for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound for various applications.
Comparison with Similar Compounds
Pyrazolo-Pyrimidine and Pyrimido-Pyrimidinone Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to pyrimido[4,5-d]pyrimidinones (e.g., compound 3d from ), which share fused heterocyclic systems. Key differences include:
- Substituent Profile : The target compound’s benzodioxole and trifluoromethyl groups contrast with 3d ’s methoxyphenyl and piperazinyl moieties. These substitutions may enhance lipophilicity and target specificity .
- Bioactivity: Pyrimido-pyrimidinones like 3d are linked to kinase inhibition and anticancer activity, while the benzodioxole group in the target compound may confer cytotoxic or ferroptosis-inducing effects, as seen in ferroptosis-inducing agents (FINs) for oral squamous cell carcinoma (OSCC) .
Table 1: Structural Comparison of Pyrimidine-Based Compounds
Benzodioxole-Containing Compounds
The 1,3-benzodioxole moiety is prevalent in natural products and synthetic bioactive molecules. For example:
- Marine Sponge Derivatives: Nitrogenous compounds (e.g., alkaloids) from Dictyoceratida sponges exhibit cytotoxic activity (68% of reported cases) . The benzodioxole group in the target compound may similarly enhance cytotoxicity by interacting with DNA or redox pathways.
Trifluoromethylphenyl Derivatives
The trifluoromethyl (CF₃) group is a hallmark of medicinal chemistry, improving metabolic stability and binding affinity. Comparisons include:
Biological Activity
The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]prop-2-enamide is a complex organic molecule with potential biological applications. This article explores its biological activity, including its mechanism of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C28H26N2O6 |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the benzodioxole and pyrazole moieties suggests potential interactions with enzymes and receptors involved in various biochemical pathways. Preliminary studies indicate that this compound may inhibit certain enzymes critical for bacterial cell wall synthesis and biofilm formation.
Antimicrobial Activity
Recent research highlights the antimicrobial properties of similar pyrazole derivatives. For instance, compounds containing the trifluoromethyl group have shown effectiveness against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds demonstrated significant inhibition of biofilm formation and were more effective than traditional antibiotics like vancomycin .
Case Studies
- Antibacterial Efficacy : A study on N-(trifluoromethyl)phenyl substituted pyrazoles showed that certain derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). These compounds eradicated preformed biofilms and exhibited low toxicity to human embryonic kidney cells .
- Structure Activity Relationship (SAR) : Research indicates that modifications in the substituents on the pyrazole ring significantly influence antimicrobial activity. For instance, hydrophilic substituents tend to reduce efficacy compared to nonpolar groups .
Summary of Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Effective against MRSA and biofilm formation |
| SAR Analysis | Nonpolar substituents enhance activity |
| Toxicity | Low toxicity observed in human cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
